molecular formula C10H10 B1585293 1-Ethyl-4-ethynylbenzene CAS No. 40307-11-7

1-Ethyl-4-ethynylbenzene

Cat. No.: B1585293
CAS No.: 40307-11-7
M. Wt: 130.19 g/mol
InChI Key: ZNTJVJSUNSUMPP-UHFFFAOYSA-N
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Description

1-Ethyl-4-ethynylbenzene is an organic compound with the molecular formula C10H10 It consists of a benzene ring substituted with an ethyl group at the first position and an ethynyl group at the fourth position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Ethyl-4-ethynylbenzene plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions are crucial for understanding the compound’s behavior in biological systems.

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular behavior, which is essential for studying its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. These interactions are mediated by the compound’s unique chemical structure, which allows it to participate in specific biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo various chemical transformations, affecting its activity and efficacy in biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for understanding how the compound reaches its target sites and exerts its effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethynylbenzene with ethyl halides in the presence of a strong base such as sodium amide. Another method includes the Sonogashira coupling reaction, where 4-iodoethylbenzene reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst, followed by deprotection of the trimethylsilyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or ozone.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of 1-ethyl-4-ethylbenzene.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

1-Ethyl-4-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Comparison with Similar Compounds

1-Ethyl-4-ethynylbenzene can be compared with other similar compounds such as:

    1-Butyl-4-ethynylbenzene: Similar structure but with a butyl group instead of an ethyl group.

    1-Chloro-4-ethynylbenzene: Similar structure but with a chloro group instead of an ethyl group.

    1-Ethynyl-4-fluorobenzene: Similar structure but with a fluorine atom instead of an ethyl group.

Uniqueness: this compound is unique due to the combination of an ethyl group and an ethynyl group on the benzene ring, which imparts distinct electronic and steric properties, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

1-ethyl-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTJVJSUNSUMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193320
Record name Benzene, 1-ethyl-4-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40307-11-7
Record name 1-Ethyl-4-ethynylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40307-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethyl-4-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040307117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethyl-4-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1-Dibromo-2-(4-ethylphenyl)ethylene (1.1 g., 3.69 mmol.) is dissolved in 20 ml. of dry tetrahydrofuran and maintained under a nitrogen atmosphere. The solution is cooled to -78° and 3.9 ml. of a 1.9 M solution of butyl lithium in hexane is added with stirring. The reaction mixture is stirred 1 hour at -78°, then warmed to ambient temperature and stirred an additional hour. Water is added, the mixture is extracted with petroleum ether, the extracts are combined, dried (MgSO4) and concentrated to give 4-ethylphenylacetylene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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